molecular formula C10H11F2NO3 B8074341 O-(2,4-Difluorobenzyl)-D-serine

O-(2,4-Difluorobenzyl)-D-serine

Numéro de catalogue: B8074341
Poids moléculaire: 231.20 g/mol
Clé InChI: IECZWLZIRMQBQY-SECBINFHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

O-(2,4-Difluorobenzyl)-D-serine is a fluorinated derivative of D-serine, a non-proteinogenic amino acid that acts as an endogenous co-agonist at the glycine-binding site of NMDA receptors in the central nervous system . The compound features a 2,4-difluorobenzyl group ether-linked to the hydroxyl oxygen of D-serine. This modification enhances its metabolic stability and modulates interactions with biological targets, such as enzymes and receptors involved in neurological pathways .

Key physicochemical properties include:

  • Molecular formula: C₁₀H₁₀F₂NO₃ (inferred from structural analogs in ).
  • Stereochemistry: D-configuration at the serine α-carbon, critical for NMDA receptor binding .
  • Spectral data: NMR and HRMS profiles (similar to O-(2,4-Difluorobenzyl)hydroxylammonium Chloride in ) suggest distinct aromatic proton environments (δ 7.62–7.14 ppm for fluorobenzyl protons) and a molecular ion peak at m/z 160.02686 ([M + H]⁺).

Biologically, the compound is hypothesized to influence NMDA receptor-mediated excitotoxicity, a mechanism implicated in epilepsy and neurodegenerative diseases . Its fluorinated benzyl group may reduce cytochrome P450 inhibition compared to non-fluorinated analogs, enhancing pharmacokinetic profiles .

Propriétés

IUPAC Name

(2R)-2-amino-3-[(2,4-difluorophenyl)methoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO3/c11-7-2-1-6(8(12)3-7)4-16-5-9(13)10(14)15/h1-3,9H,4-5,13H2,(H,14,15)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IECZWLZIRMQBQY-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)COCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)F)COC[C@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of O-(2,4-Difluorobenzyl)-D-serine typically involves the following steps:

    Protection of the Serine Hydroxyl Group: The hydroxyl group of D-serine is protected using a suitable protecting group, such as a tert-butyldimethylsilyl (TBDMS) group.

    Formation of the Benzyl Ether: The protected serine is then reacted with 2,4-difluorobenzyl bromide in the presence of a base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF) to form the benzyl ether.

    Deprotection: The protecting group is removed under acidic conditions to yield O-(2,4-Difluorobenzyl)-D-serine.

Industrial Production Methods

Industrial production of O-(2,4-Difluorobenzyl)-D-serine may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

O-(2,4-Difluorobenzyl)-D-serine can undergo various chemical reactions, including:

    Oxidation: The serine moiety can be oxidized to form corresponding oxo derivatives.

    Reduction: The benzyl group can be reduced to a benzyl alcohol under hydrogenation conditions.

    Substitution: The fluorine atoms on the benzyl ring can be substituted with nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Oxo derivatives of O-(2,4-Difluorobenzyl)-D-serine.

    Reduction: O-(2,4-Difluorobenzyl alcohol)-D-serine.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

O-(2,4-Difluorobenzyl)-D-serine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.

    Biochemistry: The compound is studied for its interactions with enzymes and receptors, providing insights into protein-ligand interactions.

    Industrial Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of O-(2,4-Difluorobenzyl)-D-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The 2,4-difluorobenzyl group can enhance binding affinity and selectivity towards these targets, potentially modulating their activity. This modulation can lead to various biological effects, depending on the specific pathway involved.

Comparaison Avec Des Composés Similaires

O-(2,3-Difluorophenyl)-L-serine

  • Molecular formula: C₉H₉F₂NO₃ ().
  • Key differences: Stereochemistry: L-configuration reduces NMDA receptor affinity compared to D-serine derivatives . Fluorine substitution: 2,3-difluorophenyl group alters electronic properties and steric hindrance, impacting solubility (soluble in organic solvents vs. water-soluble D-serine analogs) .

O-(2,4-Difluorobenzyl)hydroxylamine hydrochloride

  • Molecular formula: C₇H₈ClF₂NO ().
  • Key differences: Functional group: Hydroxylamine replaces serine’s carboxyl and amino groups, eliminating NMDA receptor interaction. Applications: Used as a synthetic intermediate for pharmaceuticals, lacking direct neurological activity .

Pharmacological Analogs

TAK-385 (Relugolix)

  • Structure: Contains a 2,6-difluorobenzyl group but features a thienopyrimidinone core ().
  • Key differences :
    • Target : GnRH receptor antagonist (oncology) vs. NMDA receptor modulation (neurology) .
    • Pharmacokinetics : Reduced cytochrome P450 inhibition compared to earlier analogs, a shared advantage with O-(2,4-Difluorobenzyl)-D-serine .

Data Table: Comparative Analysis of O-(2,4-Difluorobenzyl)-D-serine and Analogs

Compound Molecular Formula Molecular Weight Key Substituents Biological Target Applications References
O-(2,4-Difluorobenzyl)-D-serine C₁₀H₁₀F₂NO₃ 241.19 2,4-difluorobenzyl, D-serine NMDA receptor Neurological research
O-(2,3-Difluorophenyl)-L-serine C₉H₉F₂NO₃ 217.17 2,3-difluorophenyl, L-serine Metabolic enzymes Industrial chemistry
TAK-385 (Relugolix) C₂₉H₂₇F₂N₇O₅S 624.63 2,6-difluorobenzyl, thienopyrimidinone GnRH receptor Oncology

Research Findings and Implications

  • Synthetic Accessibility : O-(2,4-Difluorobenzyl)-D-serine can be synthesized using 2,4-difluorobenzyl chloride () and D-serine, similar to methods for hydroxylamine derivatives ().
  • Therapeutic Potential: Unlike non-fluorinated D-serine analogs, its fluorinated structure may mitigate nephrotoxicity risks observed in d-serine-induced models ().
  • Limitations: Limited commercial availability (cf. hydroxylamine analogs in ) and understudied in vivo efficacy compared to TAK-385 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
O-(2,4-Difluorobenzyl)-D-serine
Reactant of Route 2
O-(2,4-Difluorobenzyl)-D-serine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.